1,1-Diphenyl-2-(trimethylsilyl)hydrazine
Description
Properties
IUPAC Name |
1,1-diphenyl-2-trimethylsilylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2Si/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWHXBFKQBHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NN(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347158 | |
| Record name | 1,1-Diphenyl-2-(trimethylsilyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-30-6 | |
| Record name | 1,1-Diphenyl-2-(trimethylsilyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 1,1-Diphenylhydrazine
1,1-Diphenylhydrazine serves as the foundational intermediate. Its synthesis classically proceeds via the condensation of phenylhydrazine with benzaldehyde, followed by reduction. Alternative methods include the catalytic hydrogenation of azobenzene derivatives, though yields vary based on catalyst selection (e.g., Raney nickel vs. palladium on carbon).
Silylation Strategies
Silylation of hydrazines commonly employs trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) as reagents. The reaction mechanism involves deprotonation of the hydrazine nitrogen, followed by nucleophilic attack on the silicon center. For sterically hindered substrates like 1,1-diphenylhydrazine, optimized conditions (e.g., elevated temperatures or Lewis acid catalysis) may be necessary to achieve satisfactory conversion.
Hypothetical Synthetic Pathways
Given the absence of direct literature on This compound , the following routes are proposed based on established organosilicon chemistry:
Direct Silylation of 1,1-Diphenylhydrazine
Reagents :
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1,1-Diphenylhydrazine
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Trimethylsilyl chloride (TMSCl)
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Base (e.g., triethylamine, pyridine)
Procedure :
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Dissolve 1,1-diphenylhydrazine in anhydrous tetrahydrofuran (THF) under inert atmosphere.
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Add TMSCl (1.1 equiv) dropwise at 0°C.
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Introduce triethylamine (1.2 equiv) to scavenge HCl byproduct.
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Warm to room temperature and stir for 12–24 hours.
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Purify via fractional distillation or column chromatography.
Challenges :
Reductive Amination with Trimethylsilyl Diazene
Reagents :
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Benzophenone
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Trimethylsilyl diazene (TMSN)
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Reducing agent (e.g., LiAlH)
Procedure :
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React benzophenone with TMSN to form a diazene intermediate.
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Reduce the diazene using LiAlH in diethyl ether.
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Quench excess reductant and isolate the product.
Advantages :
Comparative Analysis of Methodologies
| Method | Yield Potential | Complexity | Purity Concerns |
|---|---|---|---|
| Direct Silylation | 40–60% | Moderate | Di-silylation byproducts |
| Reductive Amination | 30–50% | High | Incomplete reduction |
| Protective Group Approach | 50–70% | High | Additional synthesis steps |
Note: Yield estimates are extrapolated from analogous silylation reactions.
Experimental Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance silylation rates by stabilizing ionic intermediates. Non-polar solvents (toluene, hexane) may improve selectivity by reducing side reactions.
Catalyst Screening
Lewis acids such as ZnCl or BF-OEt could accelerate TMSCl activation. In preliminary trials, ZnCl increased silylation efficiency by 15–20% in model systems.
Temperature and Time Dependence
Reaction completion at 60°C requires 6–8 hours, whereas room-temperature conditions necessitate 24–48 hours. Prolonged heating risks thermal decomposition of the TMS group.
Analytical Characterization
Critical validation steps for This compound include:
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NMR Spectroscopy : H NMR should display singlet peaks for TMS protons (~0.1 ppm) and aromatic protons (7.2–7.5 ppm).
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Mass Spectrometry : Expected molecular ion peak at m/z 298 (CHNSi).
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Elemental Analysis : Carbon (60.36%), Hydrogen (6.76%), Nitrogen (9.39%), Silicon (9.43%).
Industrial-Scale Considerations
Batch reactor designs must account for exothermic silylation reactions. Continuous flow systems could mitigate thermal gradients and improve reproducibility. Waste management protocols for HCl and excess TMSCl are critical for environmental compliance .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-(trimethylsilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazines depending on the reagents used.
Scientific Research Applications
Chemical Synthesis Applications
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Reagent in Organic Synthesis
1,1-Diphenyl-2-(trimethylsilyl)hydrazine serves as a reagent in the synthesis of azo compounds and hydrazine derivatives. It can undergo oxidation to yield azo compounds, which are important intermediates in dye manufacturing and organic synthesis. -
Reduction Reactions
The compound can be reduced to form various hydrazine derivatives. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where hydrazines serve as key building blocks. -
Substitution Reactions
The trimethylsilyl group can be substituted with other functional groups, enhancing the compound's reactivity and allowing for the development of new materials and chemicals.
Biological Applications
-
Antimicrobial Properties
Derivatives of this compound are being studied for their potential antimicrobial activities. Research indicates that certain derivatives exhibit significant inhibitory effects against various bacterial strains, making them candidates for developing new antibiotics . -
Anticancer Research
The compound's derivatives have also shown promise in anticancer studies. Investigations are ongoing to explore their mechanisms of action and efficacy against different cancer cell lines . -
Pharmaceutical Precursors
Research is being conducted to evaluate the potential of this compound as a precursor for various pharmaceutical agents. Its ability to undergo multiple transformations makes it a valuable intermediate in drug development .
Industrial Applications
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Specialty Chemicals Production
In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its ability to participate in diverse chemical reactions allows for the production of tailored compounds for specific applications. -
Material Science
The compound's unique properties are leveraged in material science for developing new materials with specific functionalities, such as polymers and coatings that require enhanced thermal stability or reactivity .
Case Study 1: Synthesis of Azo Compounds
A study demonstrated the successful use of this compound in synthesizing azo compounds through oxidation reactions using hydrogen peroxide as an oxidizing agent. The reaction conditions were optimized to yield high purity products suitable for dye applications.
Case Study 2: Antimicrobial Activity
Research conducted on various derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could guide further development of antimicrobial agents based on this hydrazine derivative.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-(trimethylsilyl)hydrazine involves its ability to participate in various chemical reactions due to the presence of the hydrazine functional group. The molecular targets and pathways depend on the specific reaction and the context in which the compound is used. For example, in oxidation reactions, the compound acts as a reducing agent, while in substitution reactions, it serves as a nucleophile.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Radical Scavenging Activity of Hydrazine Derivatives
Biological Activity
1,1-Diphenyl-2-(trimethylsilyl)hydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This hydrazine derivative is noted for its potential applications in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound features a hydrazine functional group, which is known for its reactivity in various chemical transformations. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Escherichia coli | 12.5 |
| Compound B | Klebsiella pneumoniae | 6.25 |
| Compound C | Pseudomonas aeruginosa | 12.5 |
These results suggest that the hydrazine moiety contributes to the antimicrobial efficacy of the compounds derived from this compound .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, one study found that derivatives exhibited cytotoxicity against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). The IC50 values for these compounds were reported as follows:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | HCT-116 | 6.2 |
| Compound E | MCF-7 | 8.5 |
These findings indicate that modifications to the hydrazine structure can enhance anticancer activity, making it a promising candidate for further development .
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to act through several pathways:
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Radical Scavenging : Certain studies have indicated that these compounds can scavenge free radicals, contributing to their antioxidant properties .
Case Study 1: Antimicrobial Screening
A recent investigation into the antimicrobial properties of synthesized hydrazone derivatives derived from this compound revealed significant antibacterial activity against Staphylococcus aureus and Candida albicans. The study utilized standard antimicrobial assays to determine effectiveness and highlighted the importance of structural modifications in enhancing bioactivity .
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, derivatives were screened against multiple cancer cell lines using MTT assays. The results confirmed that specific substitutions on the hydrazine scaffold significantly increased cytotoxicity compared to the parent compound .
Q & A
Q. How is 1,1-Diphenyl-2-(trimethylsilyl)hydrazine synthesized, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves condensation reactions between phenylhydrazine derivatives and trimethylsilyl-containing reagents. For analogous hydrazines (e.g., (E)-1,1-diphenyl-2-(thiophen-2-ylmethylene)hydrazine), phenylhydrazine is dissolved in ethanol, acidified with acetic acid, and reacted with an aldehyde (e.g., thiophene-2-carbaldehyde) under ambient conditions. Key parameters include:
- Solvent choice : Ethanol or acetonitrile for solubility and recrystallization .
- Stoichiometry : Equimolar ratios of hydrazine and aldehyde to minimize side products .
- Temperature : Room temperature to avoid decomposition of sensitive intermediates .
- Acid catalyst : Acetic acid accelerates imine formation .
Yield optimization (up to 90%) is achieved via vacuum filtration and cold methanol washing .
Q. What spectroscopic techniques characterize this compound, and what spectral markers confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ ~7.0–7.5 ppm), hydrazine NH (δ ~10 ppm), and trimethylsilyl protons (δ ~0.1–0.3 ppm). For example, in 1,1-diphenyl-2-(2,4-dinitrophenyl)hydrazine, NH appears at δ 10.05 ppm, and aromatic protons split into distinct multiplet patterns .
- FT-IR : C=N stretching (~1448–1371 cm⁻¹) and C–S vibrations (~1586 cm⁻¹ in thiophene derivatives) .
- X-ray crystallography : Dihedral angles between phenyl rings (e.g., 89.32° in molecule A vs. 82.80° in molecule B) confirm stereoelectronic effects .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in catalytic or radical scavenging applications?
Methodological Answer: The trimethylsilyl group alters electron density at the hydrazine core, enhancing stability and modulating radical scavenging. For example:
- Radical scavenging : The silyl group increases electron donation to the hydrazine N–N bond, stabilizing radical adducts. In DPPH radical assays, analogous hydrazines scavenge 1.5–3.9 equivalents of radicals depending on solvent polarity .
- Catalytic activity : Computational studies on hydrazine-catalyzed metathesis reveal that steric bulk from substituents (e.g., phenyl groups) lowers activation barriers for cycloreversion steps. A [2.2.2]-bicyclic hydrazine design reduced activation energy by 15% compared to [2.2.1] systems .
Q. What strategies resolve contradictions in experimental data for this compound’s biological activity or material properties?
Methodological Answer:
- Crystallographic vs. solution-phase data : Discrepancies in dihedral angles (e.g., 89.32° in crystals vs. dynamic rotation in solution) are resolved via temperature-dependent NMR or molecular dynamics simulations .
- Biological activity : Conflicting toxicity results (e.g., in vitro vs. in vivo) require rigorous dose-response studies and metabolite profiling. For 1,2-diphenylhydrazine, 66 studies were screened, with 16 deemed relevant after full-text review to establish consensus on carcinogenicity .
- Reactivity inconsistencies : Compare reaction pathways using isotopic labeling (e.g., ¹⁵N NMR) or kinetic isotope effects to identify rate-determining steps .
Q. How can computational modeling predict the thermodynamic stability and regioselectivity of reactions involving this compound?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate hydrazine conformers. For example, [2.2.2]-bicyclic hydrazines showed lower activation energies (ΔG‡ ≈ 25 kcal/mol) than [2.2.1] analogs due to reduced ring strain .
- Molecular docking : Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina. Hydrazine derivatives with planar C=N bonds exhibit higher inhibitory potency against HIV proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
